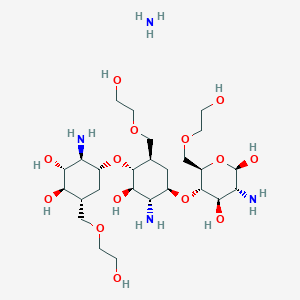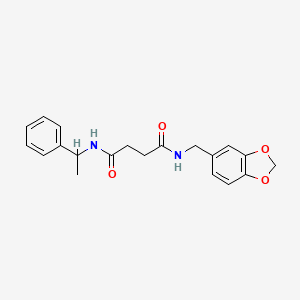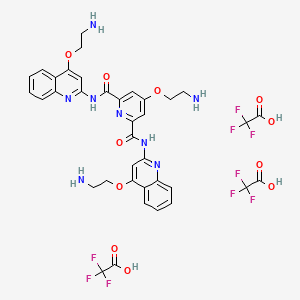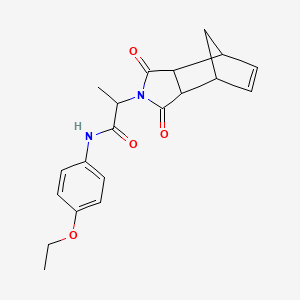
Glycol chitosan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycol chitosan is a water-soluble derivative of chitosan, a natural polysaccharide obtained from the deacetylation of chitin, which is found in the exoskeletons of crustaceans. This compound is characterized by the presence of hydrophilic ethylene glycol branches, which enhance its solubility in water. This compound has gained significant attention due to its biocompatibility, biodegradability, and versatile chemical properties, making it suitable for various biomedical and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Glycol chitosan is typically synthesized by reacting chitosan with ethylene glycol under controlled conditionsOne common method involves the use of crosslinkers or catalysts to facilitate the attachment of ethylene glycol to the chitosan molecule .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions where chitosan is treated with ethylene glycol in the presence of appropriate catalysts. The reaction conditions, such as temperature, pH, and reaction time, are optimized to ensure high yield and purity of the final product. The resulting this compound is then purified and characterized to confirm its chemical structure and properties .
Análisis De Reacciones Químicas
Types of Reactions: Glycol chitosan undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive functional groups such as amine and hydroxyl groups on the chitosan backbone .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or sodium periodate. The reaction typically occurs under mild conditions and results in the formation of oxidized this compound with altered properties.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, which convert oxidized this compound back to its original form.
Substitution: Substitution reactions involve the replacement of functional groups on the this compound molecule with other chemical groups.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified chemical and physical properties. These derivatives can be tailored for specific applications in drug delivery, tissue engineering, and other biomedical fields .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, glycol chitosan is used as a versatile polymer for the synthesis of nanoparticles, hydrogels, and other advanced materials.
Biology: In biological research, this compound is employed as a carrier for the delivery of biomolecules such as nucleic acids, proteins, and peptides.
Medicine: this compound is widely used in the medical field for drug delivery, wound healing, and tissue regeneration.
Mecanismo De Acción
The mechanism of action of glycol chitosan involves its interaction with biological membranes and cellular components. The hydrophilic ethylene glycol branches enhance its solubility and facilitate its penetration into cells. Once inside the cells, this compound can interact with various molecular targets, including proteins, nucleic acids, and lipids. These interactions can modulate cellular processes such as gene expression, protein synthesis, and signal transduction pathways .
Comparación Con Compuestos Similares
Glycol chitosan is unique compared to other chitosan derivatives due to its enhanced water solubility and biocompatibility. Similar compounds include:
Propiedades
Fórmula molecular |
C26H54N4O14 |
|---|---|
Peso molecular |
646.7 g/mol |
Nombre IUPAC |
(2R,3R,4R,5S,6R)-3-amino-5-[(1R,2R,3R,4R,5R)-2-amino-4-[(1R,2R,3R,4R,5R)-2-amino-3,4-dihydroxy-5-(2-hydroxyethoxymethyl)cyclohexyl]oxy-3-hydroxy-5-(2-hydroxyethoxymethyl)cyclohexyl]oxy-6-(2-hydroxyethoxymethyl)oxane-2,4-diol;azane |
InChI |
InChI=1S/C26H51N3O14.H3N/c27-17-14(7-12(9-38-4-1-30)20(33)21(17)34)41-24-13(10-39-5-2-31)8-15(18(28)22(24)35)42-25-16(11-40-6-3-32)43-26(37)19(29)23(25)36;/h12-26,30-37H,1-11,27-29H2;1H3/t12-,13-,14-,15-,16-,17+,18+,19-,20-,21-,22-,23-,24-,25-,26-;/m1./s1 |
Clave InChI |
BMSOSHUYFHAULE-GBSNKSGZSA-N |
SMILES isomérico |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)N)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)N)O)COCCO)COCCO)N)O)O)COCCO.N |
SMILES canónico |
C1C(C(C(C(C1OC2C(CC(C(C2O)N)OC3C(OC(C(C3O)N)O)COCCO)COCCO)N)O)O)COCCO.N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide](/img/structure/B12461048.png)
![5-[(Thiophen-2-ylcarbonyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B12461059.png)

![3-(9H-purin-6-yl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B12461070.png)

![2-({5-[4-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B12461081.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 5-oxo-5-{[3-(trifluoromethyl)phenyl]amino}pentanoate](/img/structure/B12461082.png)
![N-(4-{[4-(4-chlorophenyl)phthalazin-1-yl]oxy}phenyl)benzamide](/img/structure/B12461083.png)
![Ethyl 4-({5-[2-(4-{[(4-methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B12461095.png)
![N-(4-{[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]amino}-2-chlorophenyl)propanamide](/img/structure/B12461098.png)


![butyl 4-({[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B12461111.png)
![2-Oxo-2-phenylethyl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12461123.png)
